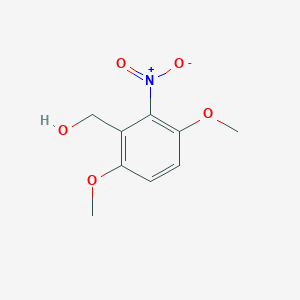

(3,6-Dimethoxy-2-nitrophenyl)methanol

Description

The exact mass of the compound (3,6-Dimethoxy-2-nitrophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3,6-Dimethoxy-2-nitrophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dimethoxy-2-nitrophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3,6-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGITNTZWHALGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3,6-Dimethoxy-2-nitrophenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (3,6-Dimethoxy-2-nitrophenyl)methanol

Authored by: A Senior Application Scientist

Introduction

(3,6-Dimethoxy-2-nitrophenyl)methanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry. Its unique arrangement of methoxy, nitro, and hydroxymethyl functional groups on a benzene ring makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The electronic effects of the nitro and methoxy groups, combined with the reactivity of the benzylic alcohol, provide a rich landscape for chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, and safe handling, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Core Properties

Precise identification and understanding of fundamental physical properties are critical for the successful application of any chemical compound in a research setting.

Chemical Identifiers

A consistent and accurate identification of (3,6-Dimethoxy-2-nitrophenyl)methanol is paramount for database searches, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 773869-81-1 | [1] |

| Molecular Formula | C₉H₁₁NO₅ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1] |

| IUPAC Name | (3,6-Dimethoxy-2-nitrophenyl)methanol | |

| InChI | InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 | [2] |

| InChIKey | VWGITNTZWHALGM-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C(=C(C=C1)OC)[O-])CO | [2] |

Physicochemical Properties

The physical state and solubility characteristics of the compound dictate its handling, storage, and reaction conditions. While experimental data for this specific molecule is sparse, properties can be predicted and inferred from structurally similar compounds.

| Property | Value | Notes |

| Physical State | Likely a solid at room temperature | Based on analogous nitrobenzyl alcohols.[3] |

| Color | White to yellow crystalline powder | Typical for nitrophenyl compounds.[3] |

| Solubility | Soluble in water.[3] | The presence of polar functional groups (hydroxyl, nitro, methoxy) suggests solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. |

| Melting Point | Not available | For comparison, the related (4,5-Dimethoxy-2-nitrophenyl)methanol melts at 145-148 °C.[3] |

| Boiling Point | Not available | High boiling point expected due to polarity and molecular weight. |

| pKa | Not available | The benzylic alcohol is expected to have a pKa similar to other benzyl alcohols (~14-15). |

Synthesis and Purification

The primary route to (3,6-Dimethoxy-2-nitrophenyl)methanol involves the selective reduction of its corresponding aldehyde, 3,6-Dimethoxy-2-nitrobenzaldehyde. The choice of reducing agent is critical to ensure the aldehyde is reduced while preserving the nitro group, which is also susceptible to reduction under many conditions.

Synthetic Workflow: Selective Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as a nitro group, chemoselectivity is the principal challenge. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature; it readily reduces aldehydes and ketones but typically does not reduce aromatic nitro groups under standard conditions.

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the selective reduction of nitrobenzaldehydes.[4]

Materials:

-

3,6-Dimethoxy-2-nitrobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1M Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-Dimethoxy-2-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of THF and Methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Workup: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness Note: This washing sequence removes residual acid and inorganic salts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (3,6-Dimethoxy-2-nitrophenyl)methanol.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. The expected data below are based on the known structure and published data for analogous compounds.[5][6][7]

| Technique | Expected Data and Interpretation |

| ¹H NMR | ~3.8-4.0 ppm (s, 6H): Two singlets for the two methoxy (-OCH₃) groups. ~4.7 ppm (s, 2H): A singlet for the benzylic methylene protons (-CH₂OH). ~5.0-5.5 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. ~7.0-7.5 ppm (d, 2H): Two doublets corresponding to the two aromatic protons. |

| ¹³C NMR | ~56 ppm: Two peaks for the methoxy carbons. ~60 ppm: A peak for the benzylic carbon (-CH₂OH). ~110-150 ppm: Six distinct peaks corresponding to the aromatic carbons, with quaternary carbons (attached to methoxy and nitro groups) appearing in the lower field region. |

| FT-IR (cm⁻¹) | 3400-3200 (broad): O-H stretch from the alcohol. 3100-3000: Aromatic C-H stretch. 2950-2850: Aliphatic C-H stretch from methoxy and methylene groups. ~1520 and ~1340: Asymmetric and symmetric N-O stretches of the nitro group, respectively (these are characteristic and strong absorptions). ~1270 and ~1030: C-O stretches from the methoxy and alcohol groups. |

| Mass Spec. (MS) | [M+H]⁺: Expected at m/z 214.0710. [M+Na]⁺: Expected at m/z 236.0529. Fragmentation: Common fragmentation patterns would include the loss of water (-18) from the molecular ion, and loss of the hydroxymethyl group (-31). |

Chemical Reactivity and Synthetic Applications

The molecule's utility stems from the interplay of its three functional groups.

-

Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to various esters and ethers. It can also be substituted via nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate or halide).

-

Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Its most significant utility is its reduction to an amine. This transformation is key to building more complex structures, such as benzimidazoles or other nitrogen-containing heterocycles.[8] The reduction can be achieved using various reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[9]

-

Aromatic Ring: The substitution pattern on the ring directs further functionalization. The amine derived from the nitro group can undergo diazotization and subsequent Sandmeyer reactions, opening a pathway to a wide array of substituted aromatic compounds.

Caption: Reactivity map of (3,6-Dimethoxy-2-nitrophenyl)methanol.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical. The information below is synthesized from safety data sheets (SDS) for structurally related nitrophenyl and benzyl alcohol compounds.[10][11][12][13]

Hazard Identification

-

Eye Irritation: Causes serious eye irritation.[10]

-

Skin Irritation: Causes skin irritation.[10]

-

Respiratory Irritation: May cause respiratory tract irritation.[10][12]

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[12]

Storage and Disposal

-

Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[10][11] Keep away from heat and sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

(3,6-Dimethoxy-2-nitrophenyl)methanol is a valuable building block in organic synthesis, characterized by its distinct and reactive functional groups. Its preparation via selective reduction of the corresponding aldehyde is a straightforward process, and its structure can be unequivocally confirmed by standard spectroscopic methods. The true synthetic potential of this molecule is realized through subsequent transformations of its hydroxyl and nitro groups, providing access to a wide range of amino-aromatic and heterocyclic structures. Proper safety precautions are essential for its handling and storage, ensuring its effective and safe use in the research and development laboratory.

References

-

NextSDS. (3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information. [Link]

-

PubChemLite. (3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5). [Link]

-

ChemBK. (4,5-Dimethoxy-2-nitro-phenyl)-methanol. [Link]

-

PubChem. (3-Methoxy-2-nitrophenyl)methanol | C8H9NO4 | CID 10375096. [Link]

-

The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. [Link]

-

Preprints.org. (2026, February 28). N-(3,6-dimethoxy-2-nitrophenyl)acetamide. [Link]

-

Organic Syntheses. Propanal, 3-nitro-. [Link]

-

Wikipedia. 3-Nitrobenzyl alcohol. [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Organic Syntheses. Benzaldehyde, m-nitro-, dimethylacetal. [Link]

-

National Center for Biotechnology Information. (2013). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. PubChemLite - (3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5) [pubchemlite.lcsb.uni.lu]

- 3. 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL | 1016-58-6 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. preprints.org [preprints.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemscene.com [chemscene.com]

Advanced Photolabile Linkers: A Technical Whitepaper on (3,6-Dimethoxy-2-nitrophenyl)methanol

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Manual

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and spatiotemporal chemical biology, photolabile protecting groups (PPGs) are critical tools for achieving precise drug release. (3,6-Dimethoxy-2-nitrophenyl)methanol (CAS: 773869-81-1) represents a highly specialized ortho-nitrobenzyl (o-NB) derivative. By incorporating electron-donating methoxy groups at the 3- and 6-positions, this linker achieves a red-shifted absorption profile, enabling efficient photocleavage at cytocompatible wavelengths (e.g., 365 nm) while maintaining excellent dark stability. This whitepaper details its physicochemical profile, the mechanistic causality of its photolysis, and self-validating protocols for its implementation in drug discovery.

Physicochemical Profiling & Structural Data

To effectively utilize (3,6-Dimethoxy-2-nitrophenyl)methanol in synthetic workflows, understanding its baseline physicochemical properties is essential. The steric hindrance and electronic distribution of the 3,6-dimethoxy substitution pattern directly dictate its solubility, coupling efficiency, and photophysical behavior,[1].

| Property | Value | Source |

| Compound Name | (3,6-Dimethoxy-2-nitrophenyl)methanol | PubChemLite[1] |

| CAS Number | 773869-81-1 | Sigma-Aldrich |

| Molecular Formula | C9H11NO5 | PubChemLite[1] |

| Monoisotopic Mass | 213.06372 Da | PubChemLite[1] |

| Predicted XlogP | 0.8 | PubChemLite[1] |

| Collision Cross Section [M+H]+ | 141.7 Ų | PubChemLite[1] |

| SMILES | COC1=C(C(=C(C=C1)OC)[O-])CO | PubChemLite[1] |

Mechanistic Causality: The Photochemical Cleavage Pathway

The utility of (3,6-Dimethoxy-2-nitrophenyl)methanol relies on the classic Norrish type II-like intramolecular photorearrangement of ortho-nitrobenzyl systems. However, the specific 3,6-dimethoxy substitution is a deliberate design choice. The electron-donating methoxy groups increase the electron density of the aromatic ring, which red-shifts the π→π∗ and n→π∗ transitions. This allows the molecule to be excited at 365 nm (or via two-photon excitation in the near-IR), avoiding the severe phototoxicity and DNA damage associated with the 254 nm irradiation required for unsubstituted o-NB groups [3].

The Cleavage Logic:

-

Excitation: UV irradiation (365 nm) excites the nitro group.

-

Proton Abstraction: The excited nitro oxygen abstracts a proton from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.

-

Rearrangement: The intermediate cyclizes into a benzisoxazoline derivative, which rapidly hydrolyzes into a hemiacetal.

-

Release: The hemiacetal collapses, breaking the ester/carbamate bond to release the active drug payload and generating 3,6-dimethoxy-2-nitrosobenzaldehyde as a byproduct.

Mechanistic pathway of o-nitrobenzyl photocleavage upon UV irradiation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every synthetic and analytical workflow must be self-validating. The following protocols are designed with built-in controls to ensure that the observed drug release is strictly light-dependent and not an artifact of chemical instability.

Protocol 1: Synthesis of a 3,6-DMNB Caged Carboxylic Acid

Objective: Covalently link the photolabile 3,6-DMNB alcohol to a target drug containing a carboxylic acid moiety via an ester bond. Causality & Logic: We utilize Steglich esterification. The benzylic alcohol of 773869-81-1 is sterically hindered by the adjacent nitro and methoxy groups. DMAP acts as a nucleophilic catalyst to form an active acylpyridinium intermediate, overcoming this steric barrier while minimizing N-acylurea byproducts.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and (3,6-dimethoxy-2-nitrophenyl)methanol (1.1 eq) in anhydrous dichloromethane (DCM). Reasoning: Argon prevents moisture-induced hydrolysis of the highly reactive O-acylisourea intermediate.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Coupling: Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature. Stir for an additional 12–18 hours strictly in the dark (wrap the flask in aluminum foil). Reasoning: Ambient laboratory light can trigger premature, low-level photolysis of the DMNB group, reducing overall yield.

-

Workup: Filter the suspension through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via preparative HPLC or silica gel flash chromatography to isolate the pure 3,6-DMNB caged compound.

Protocol 2: Photolysis Validation and Kinetic Profiling

Objective: Verify the spatiotemporal release of the active drug and calculate the photolysis half-life ( t1/2 ). Causality & Logic: A robust validation requires a "Dark Control" to prove the thermodynamic stability of the ester bond in physiological conditions, ensuring that cleavage is exclusively photon-driven.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 100 µM solution of the purified caged compound in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

-

Control Segregation: Aliquot the solution into two sets of UV-transparent quartz cuvettes.

-

Set A (Dark Control): Wrap completely in aluminum foil.

-

Set B (Experimental): Leave exposed for irradiation.

-

-

Irradiation: Irradiate Set B using a 365 nm LED light source at a controlled intensity (e.g., 10 mW/cm²). Reasoning: 365 nm aligns with the red-shifted absorption tail of the 3,6-dimethoxy-substituted aromatic ring.

-

Time-Course Sampling: Remove 50 µL aliquots from Set B at precisely 0, 5, 10, 20, 30, and 60 minutes. Remove a 60-minute aliquot from Set A.

-

Quenching & Analysis: Immediately transfer aliquots to amber HPLC vials to quench further light exposure. Analyze via LC-MS.

-

Quantification: Plot the decay of the parent caged compound peak (Area Under Curve) and the appearance of the released drug peak over time to calculate the pseudo-first-order cleavage kinetics.

Self-validating workflow for synthesizing and evaluating DMNB-caged compounds.

Conclusion

(3,6-Dimethoxy-2-nitrophenyl)methanol (CAS 773869-81-1) is a highly effective, tunable photolabile linker. By understanding the electronic contributions of its methoxy substituents and strictly controlling the synthetic and analytical environments (as outlined in the self-validating protocols above), researchers can reliably deploy this compound to engineer next-generation photo-responsive therapeutics and chemical probes.

References

-

[1] PubChemLite. "(3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5) - CID 75176192". PubChem Database. URL:[Link]

-

[3] Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy". Chemical Reviews (2013). URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3,6-Dimethoxy-2-nitrophenyl)methanol

Executive Summary

In the landscape of advanced organic synthesis and drug development, highly functionalized nitrobenzyl derivatives serve as critical building blocks and specialized protecting groups. (3,6-Dimethoxy-2-nitrophenyl)methanol (CAS: 773869-81-1) is a sterically encumbered, electron-rich aromatic compound characterized by the molecular formula C9H11NO5 and an average molecular weight of 213.19 g/mol [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, mass spectrometric profiling, and self-validating synthetic protocols.

Molecular Weight & Formula Derivation

Understanding the exact mass and isotopic distribution of (3,6-Dimethoxy-2-nitrophenyl)methanol is paramount for high-resolution mass spectrometry (HRMS) and structural elucidation.

The molecular formula C9H11NO5 yields a degree of unsaturation of 5 (one aromatic ring + one nitro group double bond)[2]. The molecular weight is derived from the sum of its constituent atoms:

-

Carbon (C9): 9 × 12.011 = 108.099 g/mol

-

Hydrogen (H11): 11 × 1.008 = 11.088 g/mol

-

Nitrogen (N1): 1 × 14.007 = 14.007 g/mol

-

Oxygen (O5): 5 × 15.999 = 79.995 g/mol

-

Total Average Mass: ~213.19 g/mol

For precise analytical detection, the monoisotopic mass —calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O)—is 213.06372 Da [2]. Because the molecule contains an odd number of nitrogen atoms, it obeys the Nitrogen Rule, resulting in an odd nominal mass (213 Da).

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value |

| IUPAC Name | (3,6-Dimethoxy-2-nitrophenyl)methanol |

| CAS Registry Number | 773869-81-1 |

| Molecular Formula | C9H11NO5 |

| Average Molecular Weight | 213.19 g/mol |

| Monoisotopic Mass | 213.06372 Da |

| Degree of Unsaturation | 5 |

| SMILES String | COC1=C(C(=C(C=C1)OC)[O-])CO |

Structural & Electronic Causality

The reactivity of (3,6-Dimethoxy-2-nitrophenyl)methanol is dictated by the push-pull electronic dynamics of its substituents.

-

Electronic Effects: The methoxy groups at the 3- and 6-positions exert strong electron-donating resonance (+R) effects into the aromatic ring. This electron density is counterbalanced by the powerful electron-withdrawing inductive and resonance (-I, -R) effects of the ortho-nitro group at position 2.

-

Steric Hindrance: The benzylic alcohol (hydroxymethyl group) at position 1 is flanked by a bulky methoxy group at position 6 and a nitro group at position 2. This extreme steric crowding dictates that any functionalization of the alcohol (e.g., protection, oxidation) requires highly reactive reagents or optimized catalytic conditions to overcome the activation energy barrier.

Analytical Profiling: Mass Spectrometry

During LC-MS analysis, the compound readily forms various adducts depending on the mobile phase additives. The presence of multiple oxygen atoms makes it highly susceptible to sodium and ammonium coordination.

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections (CCS)

| Adduct Species | Predicted m/z | Collision Cross Section (CCS, Ų) |

| [M+H]+ | 214.07100 | 141.7 |

| [M+NH4]+ | 231.09754 | 159.4 |

| [M+Na]+ | 236.05294 | 149.9 |

| [M-H]- | 212.05644 | 144.8 |

| [M+CH3COO]- | 272.07757 | 179.5 |

Data sourced from PubChemLite predictive models[2].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, ensuring protocol reproducibility requires building self-validating mechanisms directly into the workflow.

Protocol A: LC-MS/MS Validation of Molecular Weight

-

Causality: To confirm the identity of the synthesized or purchased compound, HRMS must be used. Formic acid is added to the mobile phase to force protonation, yielding a strong [M+H]+ signal, while the organic/aqueous gradient ensures optimal droplet desolvation in the ESI source.

-

Step 1 (Sample Prep): Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Step 2 (Separation): Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Step 3 (Self-Validating Detection): Scan in positive ion mode (m/z 100-500). Self-Validation: Do not rely solely on the [M+H]+ peak at m/z 214.07. Simultaneously monitor for the [M+Na]+ adduct at m/z 236.05. A mass difference of exactly 21.98 Da between these two peaks confirms the intact molecular weight of 213.06 Da and proves the m/z 214 peak is not a fragmentation artifact[2].

Protocol B: Chemoselective Nitro Reduction

-

Causality: 3,6-Dimethoxy-2-nitro aromatic systems are privileged precursors for electro-reducible para-benzoquinones[3]. To utilize this compound as a building block, the nitro group must be reduced to an aniline. Sodium dithionite (Na₂S₂O₄) is chosen over standard Palladium-catalyzed hydrogenation (Pd/C, H₂) to strictly prevent the hydrogenolysis (cleavage) of the sterically hindered benzylic C-OH bond.

-

Step 1 (Reaction Setup): Dissolve (3,6-Dimethoxy-2-nitrophenyl)methanol (1.0 eq) in a 1:1 mixture of THF and Water. The biphasic/miscible solvent system ensures solubility of both the organic substrate and the inorganic reducing agent.

-

Step 2 (Reduction): Add Sodium Dithionite (3.0 eq) portion-wise at room temperature. Stir for 2 hours.

-

Step 3 (Self-Validating Monitoring): Monitor via TLC (Hexane:EtOAc). Self-Validation: The starting material is pale yellow and UV-active. Successful reduction is self-validated by the disappearance of the yellow color and the emergence of a new spot that exhibits bright blue fluorescence under 254 nm UV light (characteristic of the resulting aniline) and reacts positively with a ninhydrin stain.

-

Step 4 (Workup): Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield (2-Amino-3,6-dimethoxyphenyl)methanol.

Workflow Visualization

Workflow diagram illustrating the analytical profiling and synthetic utility of the target compound.

References

-

[1] Title: (3,6-dimethoxy-2-nitrophenyl)methanol | 773869-81-1 - Sigma-Aldrich. Source: sigmaaldrich.com. 1

-

[2] Title: (3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5) - PubChemLite. Source: uni.lu. 2

-

[3] Title: N-(3,6-Dimethoxy-2-nitrophenyl)acetamide - MDPI. Source: mdpi.com. 3

Sources

Technical Guide: (3,6-Dimethoxy-2-nitrophenyl)methanol in Photopharmacology and Caged Compounds

Executive Summary & Chemical Profile

(3,6-Dimethoxy-2-nitrophenyl)methanol (CAS: 773869-81-1; Molecular Formula: C9H11NO5) is a highly specialized building block utilized in the synthesis of photolabile protecting groups (PPGs), commonly referred to in chemical biology as "caging" agents[1].

While the 4,5-dimethoxy isomer (DMNB) is ubiquitous in optochemical biology, the 3,6-dimethoxy substitution pattern offers a unique steric and electronic environment. By strategically masking key functional groups (such as amines, carboxylates, or phosphates) with this moiety, researchers can render bioactive molecules temporarily inert. Subsequent irradiation with near-UV light (typically 350–365 nm) rapidly cleaves the protecting group, restoring the molecule's biological activity with precise spatiotemporal control[2]. This traceless reagent process is fundamental for studying dynamic cellular signaling, targeted drug delivery, and photo-patterning of hydrogels[3].

Mechanistic Principles: The Norrish Type II Photocleavage

The photodeprotection of ortho-nitrobenzyl derivatives relies on a well-documented photochemical cascade known as the Norrish Type II reaction[3]. Understanding this mechanism is critical for optimizing uncaging yields and preventing side reactions in complex biological matrices.

Upon absorption of a photon, the 3,6-DMNB group is excited to a short-lived singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state. The rate-determining step is a [1,5]-intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, generating a transient diradical that decays into an aci-nitro intermediate[4]. This aci-nitro species subsequently undergoes cyclization to a cyclic hemiacetal, followed by ring-opening and cleavage. The process releases the free substrate and yields 3,6-dimethoxy-2-nitrosobenzaldehyde as a byproduct[2][3].

Causality of the 3,6-Substitution: The methoxy groups at the 3 and 6 positions serve two distinct purposes:

-

Electronic (Red-Shifting): They red-shift the absorption maximum ( λmax ) of the chromophore into the near-UV range (350–365 nm). This allows for photolysis at wavelengths that minimize phototoxicity and DNA damage in live biological samples, compared to unsubstituted nitrobenzyl groups which require higher-energy UV light (~260–300 nm)[2].

-

Steric Pre-organization: The methoxy group at the 6-position (ortho to the benzylic carbon) increases ground-state torsional strain. This steric bulk pre-organizes the benzylic protons, forcing them into closer proximity with the nitro group, which can enhance the efficiency of the initial hydrogen abstraction step.

Photochemical cleavage pathway of 3,6-DMNB via the Norrish Type II mechanism.

Functionalization Workflows

To utilize (3,6-Dimethoxy-2-nitrophenyl)methanol as a caging agent, the benzylic hydroxyl group must first be converted into a reactive electrophile.

-

For Amines and Alcohols: The methanol derivative is reacted with phosgene or triphosgene to form a highly reactive chloroformate. This intermediate readily reacts with primary/secondary amines to form stable carbamates, or with alcohols to form carbonates.

-

For Carboxylic Acids and Phosphates: The hydroxyl group is converted to a bromide (using PBr 3 or CBr 4 /PPh 3 ) or a diazo compound, which then alkylates the acid to form a photolabile ester[5].

Workflow for activating 3,6-DMNB and caging a target amine via carbamate linkage.

Experimental Protocols: Caging and Uncaging

The following self-validating protocols detail the synthesis of a caged amine and its subsequent photolysis.

Protocol 1: Synthesis of 3,6-DMNB-Chloroformate (Activation)

-

Objective: Convert the stable alcohol into a reactive chloroformate.

-

Causality & Design: Triphosgene is selected over phosgene gas for superior safety and precise stoichiometric control. The reaction is performed strictly at 0 °C to prevent the thermal degradation of the chloroformate intermediate.

-

Preparation: Flame-dry a round-bottom flask under argon. Add (3,6-Dimethoxy-2-nitrophenyl)methanol (1.0 eq) and anhydrous THF to achieve a 0.1 M solution.

-

Activation: Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq) in one portion.

-

Catalysis: Add a catalytic amount of anhydrous pyridine (0.1 eq). Insight: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that dramatically accelerates chloroformate formation.

-

Validation: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor by TLC (Hexanes/EtOAc 3:1). The chloroformate will appear as a distinct, less polar spot compared to the starting alcohol.

-

Isolation: Concentrate under reduced pressure. The crude 3,6-DMNB-chloroformate is highly sensitive to moisture and must be used immediately in the next step.

Protocol 2: Caging a Target Amine (Carbamate Formation)

-

Conjugation: Dissolve the target amine (0.9 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Insight: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the target amine for the electrophile.

-

Addition: Cool the mixture to 0 °C. Add the crude 3,6-DMNB-chloroformate (1.0 eq) dropwise as a solution in DCM. Dropwise addition controls the exothermic reaction and prevents di-substitution artifacts.

-

Purification: Stir for 4 hours in the dark (wrap the flask in aluminum foil). Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over Na 2 SO 4 , and purify via flash chromatography.

Protocol 3: In Vitro Photolysis (Uncaging)

-

Objective: Release the active amine using 365 nm light.

-

Causality & Design: The byproduct of nitrobenzyl cleavage is a highly reactive nitrosobenzaldehyde. In aqueous media, this byproduct can react with the newly liberated primary amine to form an imine, drastically reducing the yield of the free target[3]. Adding a chemical scavenger prevents this artifact.

-

Sample Preparation: Dissolve the caged compound (100 µM) in a physiological buffer (e.g., PBS, pH 7.4).

-

Scavenger Addition: Add semicarbazide hydrochloride (1 mM). Insight: Semicarbazide acts as an alpha-effect nucleophile, rapidly trapping the nitrosobenzaldehyde byproduct before it can cross-react with the target amine.

-

Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED source (e.g., 5–10 mW/cm²) for 5–15 minutes.

-

Analysis: Quantify the release of the target molecule via LC-MS or HPLC using a pre-established standard curve.

Comparative Data Analysis

To guide experimental design, the table below summarizes the photochemical properties of the 3,6-DMNB group compared to standard ortho-nitrobenzyl derivatives.

| Protecting Group | Absorption Max ( λmax ) | Optimal Cleavage Wavelength | Relative Cleavage Rate | Byproduct Reactivity |

| Unsubstituted o-Nitrobenzyl (NB) | ~260 nm | 300–350 nm | 1x (Baseline) | High (Requires scavenger) |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~346 nm | 350–365 nm | ~3–5x | Moderate |

| 3,6-Dimethoxy-2-nitrobenzyl (3,6-DMNB) | ~350 nm | 350–365 nm | ~2–4x (Sterically tuned) | Moderate (Requires scavenger) |

References

-

(3,6-dimethoxy-2-nitrophenyl)methanol | 773869-81-1 - Sigma-Aldrich. Sigma-Aldrich.

-

(3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5) - PubChemLite. PubChemLite. 1

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Bioorganic & Medicinal Chemistry Letters. 5

-

Photolabile protecting group - Wikipedia. Wikipedia. 3

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. 4

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. 2

Sources

An In-depth Technical Guide to the Synthesis of (3,6-Dimethoxy-2-nitrophenyl)methanol

This guide provides a comprehensive overview of the synthesis of (3,6-dimethoxy-2-nitrophenyl)methanol, a key intermediate in the development of various biologically active compounds. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: Significance and Synthetic Strategy

(3,6-Dimethoxy-2-nitrophenyl)methanol is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its strategic importance lies in the ortho-positioning of the nitro, methoxy, and hydroxymethyl groups on the benzene ring, which allows for a variety of subsequent chemical transformations.

The primary synthetic route to (3,6-dimethoxy-2-nitrophenyl)methanol involves the reduction of the corresponding aldehyde, 3,6-dimethoxy-2-nitrobenzaldehyde. This precursor is accessible through the nitration of 2,5-dimethoxybenzaldehyde. This guide will focus on a reliable and efficient two-step synthesis from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of (3,6-dimethoxy-2-nitrophenyl)methanol is typically achieved in two key steps:

-

Nitration of 2,5-Dimethoxybenzaldehyde: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. Controlling the reaction conditions is crucial to favor the formation of the desired 2-nitro isomer over other potential isomers.

-

Selective Reduction of 3,6-Dimethoxy-2-nitrobenzaldehyde: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent, leaving the nitro group intact for future manipulations.

Caption: Synthetic pathway for (3,6-dimethoxy-2-nitrophenyl)methanol.

Experimental Protocols

Part 1: Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

The nitration of 2,5-dimethoxybenzaldehyde is a critical step where regioselectivity is paramount. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing influence of these groups leads to the potential for multiple isomeric products. However, by carefully controlling the reaction temperature and the addition rate of the nitrating agent, the formation of the desired 3,6-dimethoxy-2-nitrobenzaldehyde can be maximized.

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 10 mL of concentrated nitric acid.

-

Substrate Addition: To the cooled and stirring nitric acid, add 1.04 g (6.3 mmol) of powdered 2,5-dimethoxybenzaldehyde portion-wise over a period of 8 minutes. Maintain the temperature of the reaction mixture at or below 5 °C during the addition.

-

Reaction Progression: Continue stirring the mixture in the ice bath for 20 minutes after the addition is complete.

-

Work-up: Remove the flask from the ice bath and allow it to stir at room temperature for an additional 10 minutes. Pour the reaction mixture onto approximately 30 mL of crushed ice and dilute with 75 mL of water.

-

Isolation: Stir the resulting mixture for 5 minutes. Isolate the bright yellow solid product by suction filtration and wash it thoroughly with 50 mL of water.

-

Purification (Optional): While this protocol is designed to yield a product of high purity, further purification can be achieved by recrystallization or column chromatography if necessary. A method involving treatment with potassium hydroxide in DMF has been shown to effectively remove the major impurity, 2,5-dimethoxy-4-nitrobenzaldehyde.

| Reagent/Material | Quantity | Moles (mmol) |

| 2,5-Dimethoxybenzaldehyde | 1.04 g | 6.3 |

| Concentrated Nitric Acid | 10 mL | - |

| Water | 125 mL | - |

| Ice | ~30 g | - |

Expected Yield: This procedure can yield up to 92% of a mixture of nitrated products, with a significant enrichment of the desired 3,6-dimethoxy-2-nitrobenzaldehyde.

Part 2: Synthesis of (3,6-Dimethoxy-2-nitrophenyl)methanol

The selective reduction of the aldehyde group in the presence of a nitro group is a common transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect nitro groups under standard conditions. The reaction is generally fast and proceeds with high yield.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,6-dimethoxy-2-nitrobenzaldehyde (1.0 g, 4.74 mmol) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (0.18 g, 4.74 mmol) in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically occurs within 1-2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

| Reagent/Material | Quantity | Moles (mmol) |

| 3,6-Dimethoxy-2-nitrobenzaldehyde | 1.0 g | 4.74 |

| Sodium Borohydride | 0.18 g | 4.74 |

| Solvent (e.g., Methanol) | 20 mL | - |

| Ethyl Acetate | 150 mL | - |

| 1 M HCl (for quench) | As needed | - |

| Anhydrous Sodium Sulfate | As needed | - |

Expected Yield: This reduction typically proceeds with high yields, often exceeding 90%.

Safety and Hazard Considerations

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Nitric Acid: A strong oxidizing agent and is corrosive. Avoid contact with skin and eyes. Handle with extreme care.

-

Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. It can cause severe irritation and burns to the skin and eyes. Inhalation can irritate the respiratory tract.

-

3,6-Dimethoxy-2-nitrobenzaldehyde: May cause skin, eye, and respiratory irritation.

-

Organic Solvents: Many organic solvents are flammable and may have toxic properties. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, C=O).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the solid products.

Conclusion

The synthesis of (3,6-dimethoxy-2-nitrophenyl)methanol can be reliably achieved through a two-step process involving the nitration of 2,5-dimethoxybenzaldehyde followed by the selective reduction of the resulting aldehyde. The protocols outlined in this guide are robust and have been developed with a focus on yield, purity, and safety. By adhering to these procedures and employing sound laboratory practices, researchers can efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride.

- FAQ. (2023, August 5). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?.

- National Oceanic and Atmospheric Administration. CAMEO Chemicals: Sodium Borohydride.

- Sciencelab.com. (2005, October 9). Material Safety Data Sheet: Sodium borohydride.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4311764, Sodium borohydride.

- Wikipedia. Sodium borohydride.

- Taylor & Francis Online. (2023, November 29). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde.

- ResearchGate. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- SciSpace. (2014, October 3). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.

- ChemicalBook. 2,5-Dimethoxy-4-chloroaniline synthesis.

- ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.

- ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.

- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- Google Patents. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

- National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Sigma-Aldrich. Material Safety Data Sheet: 2-Nitrobenzaldehyde.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3,6-Dimethoxy-2-nitrobenzaldehyde.

- Wikipedia. Sandmeyer reaction.

- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: 3,6-Dimethoxy-2-nitrobenzaldehyde.

- Guidechem. Benzaldehyde, 2,3-dimethoxy-6-nitro- (CAS No. 2531-63-7) SDS.

- PubChemLite. (3,6-dimethoxy-2-nitrophenyl)methanol (C9H11NO5).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 66581, 2,3-Dimethoxybenzaldehyde.

- Taylor & Francis Online. (2006, September 23). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde.

- Organic Chemistry Portal. Sandmeyer Reaction.

- ChemicalBook. CAS No. 101421-62-9 (2-BROMO-3,4-DIMETHYL-1-NITROBENZENE) Synthetic Routes.

- Preprints.org. (2026, February 27). N-(3,6-dimethoxy-2-nitrophenyl)acetamide.

- Preprints.org. (2026, February 27). N-(3,6-dimethoxy-2- nitrophenyl)acetamide.

- ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Sapphire Bioscience. (3,6-Dimethoxy-2-nitrophenyl)methanol.

- ResearchGate. (2025, December 21). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.

- NextSDS. (3,6-dimethyl-2-nitrophenyl)methanol — Chemical Substance Information.

- Sigma-Aldrich. 3,6-DIMETHOXY-2-NITROBENZALDEHYDE AldrichCPR.

- Organic Syntheses. o-NITROBENZALDEHYDE.

- Organic Syntheses. m-BROMONITROBENZENE.

- Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.

- ACS Omega. *Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their

(3,6-Dimethoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group: A Technical Whitepaper

Executive Summary

The precise spatiotemporal control of molecular function is a cornerstone of modern chemical biology, pharmacology, and materials science. Photolabile protecting groups (PPGs), often referred to as "caging groups," enable researchers to temporarily mask the activity of a bioactive molecule or reactive functional group, only to release it upon targeted irradiation with light.

While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is widely recognized in the literature, its structural isomer, (3,6-Dimethoxy-2-nitrophenyl)methanol (3,6-DMNB-OH) , presents a unique scaffold for specialized caging applications. By shifting the methoxy electron-donating groups to the 3- and 6-positions, the steric and electronic environment around the photolabile core is fundamentally altered. This in-depth guide explores the mechanistic photochemistry, synthetic functionalization, and experimental deployment of the 3,6-DMNB protecting group, providing a self-validating framework for researchers looking to implement advanced optochemical tools.

Mechanistic Photochemistry: The Logic of Uncaging

The photolytic cleavage of the 3,6-DMNB group operates via a classic Norrish Type II-like intramolecular reaction [1]. Understanding this mechanism is critical for optimizing uncaging conditions (e.g., solvent choice, pH, and wavelength).

The Photolysis Pathway

When the 3,6-DMNB-caged conjugate is exposed to UV light (typically 350–365 nm), the nitro group is excited to a diradical state. The proximity of the nitro oxygen to the benzylic carbon facilitates an intramolecular hydrogen abstraction.

-

Excitation & H-Abstraction: The excited nitro group abstracts a proton from the adjacent benzylic position, forming a transient, deeply colored aci-nitro tautomer [2].

-

Cyclization: The aci-nitro intermediate undergoes a dark reaction (independent of light), cyclizing into a benzisoxazoline intermediate.

-

Hydrolysis & Release: The cyclic intermediate rapidly hydrolyzes, releasing the free substrate (e.g., a carboxylic acid, amine, or alcohol) and generating a 3,6-dimethoxy-2-nitrosobenzaldehyde byproduct [4].

The 3,6-Substitution Effect (Causality)

Why explore the 3,6-isomer? In the standard 4,5-DMNB group, the methoxy groups red-shift the absorption maximum relative to unsubstituted o-nitrobenzyl, allowing cleavage at >350 nm (minimizing UV toxicity to biological samples) [3]. However, in the 3,6-DMNB scaffold:

-

Steric Crowding at C6: The methoxy group at the 6-position is adjacent to the benzylic carbon. This steric bulk restricts the rotational freedom of the benzylic C-H bonds, potentially locking the molecule into a conformation that either accelerates or impedes the initial hydrogen abstraction, depending on the bulk of the caged substrate.

-

Electronic Push at C3: The methoxy group at the 3-position sits adjacent to the nitro group, altering the electron density of the N=O π -bond and influencing the stability of the aci-nitro intermediate [5].

Caption: Photolytic cleavage mechanism of the 3,6-DMNB protecting group via the aci-nitro intermediate.

Quantitative Data: Photophysical Comparison

To contextualize the utility of the dimethoxy-substituted o-nitrobenzyl class, the following table summarizes the representative photophysical properties. The addition of methoxy groups significantly red-shifts the absorption maximum ( λmax ) away from the damaging 254 nm range.

| Protecting Group Scaffold | λmax (nm) | Cleavage Wavelength | Quantum Yield ( Φ ) | Byproduct Reactivity |

| o-Nitrobenzyl (NB) | ~260 - 280 | 300 - 320 nm | 0.10 - 0.13 | High (Nitrosoaldehyde) |

| 4,5-Dimethoxy-NB (DMNB) | ~340 - 350 | 350 - 365 nm | 0.01 - 0.05 | Moderate |

| 3,6-Dimethoxy-NB (3,6-DMNB) | ~345 - 355 | 350 - 365 nm | Substrate Dependent | Moderate (Sterically hindered) |

Note: Quantum yields are highly dependent on the leaving group (e.g., phosphates > carboxylates > amines) and the solvent environment.

Experimental Workflows & Protocols

The following protocols provide a self-validating system for utilizing (3,6-Dimethoxy-2-nitrophenyl)methanol. We focus on caging a carboxylic acid (forming an ester) and the subsequent photolytic uncaging.

Protocol A: Synthesis of a 3,6-DMNB Caged Carboxylic Acid (Esterification)

This protocol utilizes Steglich esterification to couple the 3,6-DMNB-OH to a target carboxylic acid.

Reagents Required:

-

(3,6-Dimethoxy-2-nitrophenyl)methanol (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

N,N′-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target carboxylic acid and (3,6-Dimethoxy-2-nitrophenyl)methanol in anhydrous DCM (approx. 0.1 M concentration).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP, followed by the slow, portion-wise addition of DCC (or EDC·HCl).

-

Causality Note: Cooling prevents unwanted side reactions and the premature degradation of the activated O-acylisourea intermediate.

-

-

Coupling: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12–18 hours. Protect the flask from ambient light using aluminum foil to prevent premature photolysis.

-

Workup: If using DCC, filter the white dicyclohexylurea (DCU) byproduct through a Celite pad. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO 3 , and brine.

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate) in a darkened fume hood.

Protocol B: Photolytic Uncaging and Byproduct Scavenging

Uncaging must be performed under controlled irradiation. The nitrosobenzaldehyde byproduct generated during cleavage is highly electrophilic and can react with liberated amines or thiols.

Reagents Required:

-

3,6-DMNB-caged compound (10–50 µM)

-

Buffer (e.g., PBS, pH 7.4) or mixed organic/aqueous solvent (e.g., MeCN/H 2 O)

-

Scavenger: Dithiothreitol (DTT) or Semicarbazide (1–5 mM)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the caged compound in the chosen solvent system in a quartz cuvette or a UV-transparent multi-well plate.

-

Scavenger Addition: Add 1–5 mM of DTT or semicarbazide to the solution.

-

Causality Note: The scavenger acts as a nucleophilic sink, rapidly reacting with the liberated 3,6-dimethoxy-2-nitrosobenzaldehyde before it can cross-react with the newly freed target molecule or biological targets [5].

-

-

Irradiation: Place the sample under a 365 nm UV-LED light source (intensity ~10–20 mW/cm²). Irradiate for 5 to 15 minutes.

-

Monitoring: Monitor the progress of the uncaging via HPLC or UV-Vis spectroscopy. The disappearance of the characteristic 3,6-DMNB absorption peak (~350 nm) and the appearance of the aci-nitro transient (if monitored via transient absorption) validate the cleavage.

Conclusion

(3,6-Dimethoxy-2-nitrophenyl)methanol serves as a highly specialized, sterically tuned variant of the traditional o-nitrobenzyl photolabile protecting group. By leveraging the Norrish Type II photolysis mechanism, it provides researchers with a robust tool for the spatiotemporal control of molecular function. The protocols and mechanistic insights detailed in this guide ensure that scientists can confidently synthesize, deploy, and validate 3,6-DMNB-caged constructs in their respective fields.

References

-

Title: Photolabile protecting group Source: Wikipedia URL: [Link]

-

Title: Photolabile protecting groups and linkers Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: Chemistry - A European Journal URL: [Link]

-

Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: MDPI Polymers URL: [Link]

Spectroscopic Properties and Photochemical Dynamics of Dimethoxy-Nitrophenyl Compounds

Introduction: Beyond Conventional Photocaging

Photoremovable protecting groups (PPGs) are the cornerstone of optochemical genetics, photopharmacology, and targeted drug delivery, offering unparalleled spatiotemporal control over molecular activity. Among these, the dimethoxy-nitrophenyl derivatives—specifically 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE)—remain the gold standards in the field.

As researchers and drug development professionals, we often see these cages selected purely by convention. However, optimizing a photocaged system for complex biological environments requires a deep understanding of the causality between the cage's electronic architecture and its macroscopic spectroscopic behavior. This guide deconstructs the photophysical properties of DMNB compounds, detailing the mechanistic rationale behind their design and providing self-validating protocols for their characterization.

Causality in Spectroscopic Design: The Push-Pull Electronic Architecture

The unsubstituted o-nitrobenzyl (ONB) group absorbs predominantly in the UVC/UVB region (<300 nm). Irradiation at these wavelengths is highly phototoxic, causing direct DNA damage and reactive oxygen species (ROS) generation in biological tissues. To engineer a biologically compatible cage, we must lower the energy of the π→π∗ and n→π∗ electronic transitions.

This is achieved through a designed "push-pull" electronic system. By installing electron-donating methoxy groups at the 4- and 5-positions of the aromatic ring, electron density is "pushed" into the π -system. Conversely, the strongly electron-withdrawing nitro group at the 2-position "pulls" this density. This conjugative stabilization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). The resulting narrowed HOMO-LUMO gap red-shifts the absorption maximum ( λmax ) into the UVA region (340–365 nm) 1, enabling photolysis by lower-energy, tissue-sparing wavelengths 2.

Quantitative Spectroscopic Profile

While DMNB and DMNPE share similar absorption profiles due to their identical chromophores, their photolysis quantum yields ( Φ ) are highly dependent on the nature of the leaving group (payload). The quantum yield is dictated by the partitioning of the transient intermediates between the productive cleavage pathway and non-productive ground-state relaxation 3. Better leaving groups (e.g., phosphates, carboxylates) typically exhibit higher quantum yields than poorer ones (e.g., amines, alcohols) 4.

Table 1: Photophysical and Spectroscopic Properties of Dimethoxy-Nitrophenyl Cages

| Spectroscopic Property | DMNB (4,5-dimethoxy-2-nitrobenzyl) | DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) |

| Absorption Maximum ( λmax ) | 345 – 350 nm | 350 – 355 nm |

| Molar Extinction Coefficient ( ϵ ) | ~4,500 – 5,000 M−1cm−1 | ~4,500 – 5,000 M−1cm−1 |

| Photolysis Quantum Yield ( Φ ) | 0.01 – 0.10 (Payload dependent) | 0.02 – 0.15 (Payload dependent) |

| Two-Photon Cross Section ( δu ) | ~0.01 – 0.05 GM (at 710-730 nm) | ~0.05 – 0.1 GM (at 720-740 nm) |

| Primary Photoproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | 4,5-dimethoxy-2-nitrosoacetophenone |

Mechanistic Pathway of Photolysis

Upon absorption of a UVA photon, the DMNB moiety is excited to a short-lived singlet state ( S1 ), which rapidly undergoes intersystem crossing (ISC) to a reactive triplet state ( T1 ). The critical mechanistic step is a Norrish type II-like intramolecular hydrogen abstraction: the nitro group oxygen abstracts a proton from the benzylic position, generating a transient aci-nitro intermediate. This intermediate cyclizes into a hemiacetal, which subsequently undergoes a rate-limiting dark hydrolysis to release the free payload and a nitroso byproduct 5.

Mechanistic workflow of DMNB photolysis from ground state excitation to payload release.

Experimental Protocol: Self-Validating Spectroscopic Characterization

To rigorously determine the quantum yield and uncaging kinetics of a novel DMNB-caged compound, the experimental design must be self-validating. The following protocol uses a concurrent dark control to isolate photolytic cleavage from spontaneous thermal hydrolysis. Furthermore, the continuous monitoring of UV-Vis spectra must reveal distinct isosbestic points. The preservation of isosbestic points mathematically validates that the transformation is a clean, stoichiometric conversion ( A→B+C ) without the accumulation of long-lived, absorbing degradation byproducts.

Step 1: Preparation of Analytical Solutions

-

Prepare a 50 µM solution of the DMNB-caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4). Use minimal co-solvent (≤1% DMSO) to ensure complete solubility without altering the dielectric constant significantly.

-

Validation Check: Divide the solution into two quartz cuvettes: one for irradiation (Test) and one strictly wrapped in aluminum foil (Dark Control).

Step 2: Baseline Spectroscopic Profiling

-

Record the baseline UV-Vis absorption spectrum (250–500 nm) of both cuvettes using a dual-beam spectrophotometer.

-

Verify the characteristic DMNB absorption peak at ~346–350 nm.

Step 3: Controlled Actinic Irradiation

-

Irradiate the Test cuvette using a monochromatic LED source (e.g., 365 nm) with a known photon flux.

-

Actinometry: Calibrate the photon flux using potassium ferrioxalate actinometry prior to the experiment. This ensures the denominator in your quantum yield ( Φ ) calculation is an absolute, verified value rather than an estimate.

Step 4: Kinetic Monitoring and Isosbestic Validation

-

Pause irradiation at defined intervals (e.g., every 30 seconds) and record the UV-Vis spectrum.

-

Validation Check: Overlay the time-course spectra. Identify isosbestic points (typically around 324 nm and 371 nm for DMNB derivatives). If the isosbestic points drift or blur over time, it indicates secondary photoreactions, inner-filter effects, or sample degradation, invalidating the run.

Step 5: HPLC Quantification

-

Extract 20 µL aliquots at each time point and analyze via RP-HPLC (e.g., C18 column, H2O/MeCN gradient).

-

Quantify the depletion of the caged substrate and the stoichiometric appearance of the released payload and the nitrosobenzaldehyde byproduct. Confirm that the Dark Control shows zero degradation.

Step 6: Quantum Yield ( Φ ) Calculation

-

Calculate Φ using the initial rate of substrate depletion (from HPLC), the molar extinction coefficient at the irradiation wavelength ( ϵ365 ), and the measured photon flux.

References

-

Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.[Link]

-

"Full article: Photoactivatable aryl amide substituted fatty acid protonophores." Journal of Liposome Research.[Link]

-

"Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization." Journal of the American Chemical Society.[Link]

-

"Light-Activated Staudinger–Bertozzi Ligation within Living Animals." PMC - National Institutes of Health.[Link]

-

"Caged siRNAs for Spatiotemporal Control of Gene Silencing." Molecular Pharmaceutics.[Link]

Sources

Mechanism of Photolysis for 2-Nitrobenzyl Compounds: A Technical Guide to Photochemical Deprotection

Executive Overview

The 2-nitrobenzyl (also known as ortho-nitrobenzyl or ONB) group is one of the most foundational and widely utilized photoremovable protecting groups (PPGs) in synthetic chemistry, molecular biology, and materials science. By enabling the spatial and temporal control of molecular activity—often referred to as "caging"—ONB derivatives allow researchers to trigger the release of carboxylic acids, amines, phosphates, and alcohols using light.

This technical whitepaper provides an authoritative breakdown of the ONB photolysis mechanism, explores the physical causality behind structural modifications, and standardizes a self-validating experimental protocol for executing and monitoring photodeprotection workflows.

The Photolytic Cleavage Mechanism

The photodeprotection of ONB-functionalized substrates is driven by an excited-state intramolecular hydrogen transfer (ESIHT). The process is a complex cascade of transient intermediates, heavily dependent on the local solvent environment and pH[1].

-

Photoexcitation & Intersystem Crossing: Upon irradiation with ultraviolet or near-ultraviolet light, the ONB ground state is excited to a short-lived singlet state (typically ~1 ps lifetime), which rapidly undergoes intersystem crossing to a reactive triplet excited state[2].

-

Intramolecular Hydrogen Atom Transfer (HAT): A Norrish type II-like hydrogen abstraction occurs. The oxygen of the nitro group abstracts a hydrogen atom from the benzylic carbon, generating a highly reactive aci-nitro tautomer. This transient species is characterized by a strong absorption maximum near 400 nm[1].

-

Cyclization: The aci-nitro intermediate undergoes a thermal cyclization step to form a five-membered 1,3-dihydrobenz[c]isoxazol-1-ol (benzisoxazoline) derivative[1].

-

Ring Opening & Cleavage: In aqueous or protic media, the cyclic intermediate opens to form a 2-nitrosobenzyl hemiacetal. The collapse of this hemiacetal is often the rate-limiting step, ultimately cleaving the covalent bond to release the protected payload and generating a 2-nitrosobenzaldehyde (or 2-nitrosoacetophenone) byproduct[1],[3].

Photochemical cleavage mechanism of 2-nitrobenzyl compounds via aci-nitro intermediates.

Structural Engineering & Photophysical Causality

The baseline ONB group requires irradiation in the deep UV range (250–320 nm), which can be highly phototoxic to living cells and causes unwanted side reactions in complex polymer matrices. By engineering the molecular structure, scientists can manipulate both the quantum yield (Φ) and the absorption spectrum.

Benzylic Substitution (α-Substitution)

Introducing an alkyl group, such as a methyl group, at the benzylic position creates an α-methyl-2-nitrobenzyl ester (MNBE).

-

Causality: The addition of a radical-stabilizing methyl group weakens the C–H bond that must be cleaved during the initial photoinduced HAT step, effectively lowering the activation energy barrier[4]. Furthermore, this substitution increases the barrier for the reverse thermal HAT, preventing the aci-nitro intermediate from reverting to the ground state and forcing it forward through the cyclization pathway. This results in a quantum yield up to five times higher than unsubstituted ONB[5].

Aromatic Ring Substitution

Adding electron-donating methoxy groups to the aromatic ring—such as in 4,5-dimethoxy-2-nitrobenzyl (NV) or 2-methoxy-6-nitrobenzyl (MeONB)—is a standard approach for biological applications[6].

-

Causality: The methoxy groups exert a "push-pull" electronic effect on the conjugated π-system, lowering the HOMO-LUMO energy gap. This red-shifts the absorption maximum, allowing the protecting group to be cleaved by lower-energy, longer-wavelength light (350–420 nm). While this drastically reduces phototoxicity, it often comes at the cost of a lower overall quantum yield[6],[7].

Quantitative Photophysical Parameters

The following table synthesizes the photophysical properties of the most common ONB derivatives, providing a comparative baseline for experimental design.

| Protecting Group | Abbreviation | Recommended Wavelength (nm) | Quantum Yield (Φ) | Structural Causality & Application |

| 2-Nitrobenzyl | NB | 340 – 365 | ~0.10 – 0.60 | Baseline standard; general purpose organic synthesis. |

| α-Methyl-2-nitrobenzyl | MNBE | 340 – 365 | ~0.45 – 0.60 | Benzylic methyl stabilizes radical intermediate; high efficiency patterning. |

| 4,5-Dimethoxy-2-nitrobenzyl | NV / DMNB | 350 – 420 | ~0.01 – 0.10 | Methoxy groups red-shift absorption; ideal for sensitive biological applications. |

| 2-Methoxy-6-nitrobenzyl | MeONB | 350 – 420 | ~0.05 – 0.10 | Similar push-pull electronics to NV; low phototoxicity in vivo. |

(Data aggregated from standardized photolysis benchmarks[6],[5],[8])

Self-Validating Experimental Methodology

To ensure reproducibility and isolate the true kinetics of the photodeprotection, the following self-validating protocol must be strictly adhered to. This workflow minimizes secondary photolysis and oxidative quenching.

Step-by-Step Protocol

-

Substrate Preparation: Dissolve the ONB-protected compound in an optically clear, UV-transparent solvent (e.g., HPLC-grade acetonitrile, methanol, or aqueous buffer) to a final concentration of 1–10 mM[6].

-

Degassing (Critical Step): Sparge the solution with an inert gas (Argon or Nitrogen) for 15–30 minutes prior to irradiation.

-

Causality: Dissolved oxygen is a potent triplet-state quencher. Because ONB photolysis relies on a reactive triplet excited state, ambient oxygen will intercept the intermediate, artificially depressing the quantum yield and generating reactive oxygen species (ROS) that lead to unwanted side-products[6].

-

-

Irradiation Setup: Place the quartz cuvette or microreactor in a temperature-controlled chamber. Irradiate using a monochromatic LED source (e.g., 365 nm or 405 nm, depending on the derivative).

-

Causality: Using a monochromatic source rather than a broad-spectrum UV lamp prevents the secondary photolysis of the released 2-nitrosobenzaldehyde byproduct. This byproduct absorbs strongly in the broad UV range and can act as an "internal filter," absorbing photons intended for the caged substrate and skewing kinetic data[1].

-

-

Kinetic Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes).

-

Quenching and Analysis: Immediately transfer the aliquots to dark, amber-glass vials to quench the photoreaction. Analyze the samples via High-Performance Liquid Chromatography (HPLC) or 1 H NMR to quantify the exponential decay of the caged substrate and the stoichiometric appearance of the released payload[9].

Step-by-step experimental workflow for monitoring photodeprotection kinetics of ONB derivatives.

References

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. 1

-

Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Benchchem. 6

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI Polymers. 5

-

Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. 4

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Protocol for caging a carboxylic acid with (3,6-Dimethoxy-2-nitrophenyl)methanol

Application Note: Protocol for Caging a Carboxylic Acid with (3,6-Dimethoxy-2-nitrophenyl)methanol

Introduction & Mechanistic Overview

Photocaging is an indispensable chemical strategy in drug development and chemical biology, utilized to temporarily mask the pharmacophore or biological activity of a molecule. This enables precise spatiotemporal activation of the compound via targeted light irradiation[1]. For carboxylic acids, caging as an ester neutralizes the anionic charge, significantly enhancing cellular membrane permeability and preventing premature receptor binding or enzymatic degradation.

While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is the industry standard, the specific isomer (3,6-Dimethoxy-2-nitrophenyl)methanol (CAS: 773869-81-1) offers a distinct steric and electronic profile that can be leveraged for specialized photophysical applications. Upon UV or near-UV irradiation (typically 350–365 nm), the ortho-nitrobenzyl system undergoes a well-characterized Norrish type II-like intramolecular hydrogen abstraction. This generates an aci-nitro intermediate that rapidly cyclizes and hydrolyzes, releasing the free active carboxylic acid and a 3,6-dimethoxy-2-nitrosobenzaldehyde byproduct[2].

Experimental Design & Causality

To conjugate the carboxylic acid to (3,6-Dimethoxy-2-nitrophenyl)methanol, we employ the Steglich esterification[3][4]. As a Senior Application Scientist, I mandate this method over traditional acyl chloride formation for biological molecules because it avoids harsh, acidic conditions that can degrade sensitive functional groups.

-

DCC (N,N'-Dicyclohexylcarbodiimide) : Acts as the primary coupling agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate[5].

-

DMAP (4-Dimethylaminopyridine) : Serves as the critical nucleophilic catalyst. Without DMAP, the O-acylisourea can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea dead-end product. DMAP attacks the intermediate to form an acylpyridinium species, which is then smoothly trapped by the sterically hindered (3,6-Dimethoxy-2-nitrophenyl)methanol[3][6].

-

Dark Conditions : Because the synthesized ester is inherently photolabile, all reaction vessels must be strictly wrapped in aluminum foil to prevent premature uncaging from ambient laboratory light[5].

Step-by-Step Methodology

Phase 1: Preparation & Setup

-

Ensure all glassware is oven-dried and purged with an inert gas (Argon or N 2 ) to prevent moisture-induced hydrolysis of the DCC.

-

Wrap the reaction flask completely in aluminum foil to shield it from ambient light[5].

Phase 2: The Steglich Esterification

-

Dissolve the target carboxylic acid (1.0 eq) and (3,6-Dimethoxy-2-nitrophenyl)methanol (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.1 M. Note: If the acid is highly polar, a mixture of DCM and anhydrous DMF (up to 30% v/v) can be utilized.

-

Add DMAP (0.1 to 0.2 eq) to the stirring solution[3].

-

Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic side reactions and thermodynamically suppresses the 1,3-rearrangement of the O-acylisourea intermediate.

-

Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes[3].

-

Stir at 0 °C for 30 minutes, then allow the reaction to gradually warm to room temperature. Continue stirring in the dark for 12–16 hours[3][4].

Phase 3: Workup & Purification

-

A white precipitate of dicyclohexylurea (DCU) will form as a byproduct. Filter the mixture through a pad of Celite to remove the insoluble DCU.

-

Wash the organic filtrate sequentially with 1 M HCl (to protonate and remove the DMAP catalyst), saturated aqueous NaHCO 3 (to remove any unreacted carboxylic acid), and brine[3].

-

Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (ensure the rotary evaporator flask is shielded from light).

-

Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the pure caged ester.

Phase 4: Photolysis (In Vitro Uncaging Validation)

-

Dissolve the purified caged compound in a physiological buffer (e.g., PBS with 1-5% DMSO to aid solubility)[5].

-

Irradiate the solution using a 365 nm LED or UV lamp (approx. 10-20 mW/cm²) for 5–15 minutes[1].

-

Monitor the release of the free carboxylic acid and the nitroso byproduct via LC-MS to validate the uncaging efficiency.

Quantitative Data Presentation

| Reagent / Parameter | Role | Equivalents | Typical Yield | Notes |